N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that features a thiophene ring, a benzoyl group, a chlorinated methoxybenzene, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The benzoylated thiophene is reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the methoxybenzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent due to the presence of the thiophene and sulfonamide groups.
Material Science: The compound’s unique structure may make it useful in the development of organic semiconductors or light-emitting diodes.
Biological Studies: It could be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide is unique due to the combination of a benzoylthiophene moiety with a chlorinated methoxybenzenesulfonamide group. This unique structure may confer distinct biological activities and chemical properties compared to other sulfonamide or thiophene derivatives .
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S2/c1-25-16-9-7-14(20)11-18(16)27(23,24)21-12-15-8-10-17(26-15)19(22)13-5-3-2-4-6-13/h2-11,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCJZHAUUCNERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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